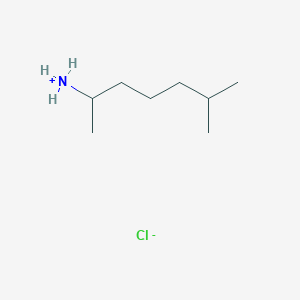

(1,5-Dimethylhexyl)ammonium chloride

Vue d'ensemble

Description

Il a été initialement développé comme décongestionnant nasal et a été utilisé dans diverses formulations, y compris les inhalants et les médicaments oraux . L'Octodrine est connu pour sa capacité à augmenter la pression artérielle et le débit cardiaque, ce qui en fait un stimulant du système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Octodrine (chlorhydrate) implique généralement l'alkylation de la 2-aminoheptane avec l'iodure de méthyle. La réaction est effectuée en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium. Le produit résultant est ensuite purifié par distillation ou recristallisation .

Méthodes de production industrielle : La production industrielle de l'Octodrine (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Le produit final est souvent soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .

Types de réactions :

Oxydation : L'Octodrine peut subir des réactions d'oxydation, généralement en présence de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.

Substitution : Halogénures, groupes hydroxyle, réactifs nucléophiles, températures et solvants variables.

Principaux produits formés :

Oxydation : Cétones, acides carboxyliques.

Réduction : Amines secondaires.

Substitution : Dérivés halogénés ou hydroxylés.

4. Applications de la recherche scientifique

L'Octodrine (chlorhydrate) a été étudiée pour diverses applications de recherche scientifique :

Industrie : Utilisé dans la formulation de compléments alimentaires et de produits améliorant les performances.

5. Mécanisme d'action

L'Octodrine (chlorhydrate) exerce ses effets en augmentant la recapture de la dopamine et de la noradrénaline dans le système nerveux central. Cela conduit à une vigilance accrue, à une augmentation des niveaux d'énergie et à une meilleure concentration. Le composé se lie aux récepteurs adrénergiques, activant l'adénylate cyclase et augmentant les niveaux d'adénosine monophosphate cyclique (AMPc), ce qui améliore à son tour la libération des neurotransmetteurs .

Composés similaires :

Méthylhexanamine : Partage des similitudes structurales et des propriétés stimulantes avec l'Octodrine.

1,3-Diméthylbutylamine : Un autre stimulant aux effets pharmacologiques similaires.

1,4-Diméthylamylamine : Connu pour son utilisation dans les compléments alimentaires et les produits améliorant les performances.

Unicité de l'Octodrine : L'Octodrine est unique en raison de sa structure moléculaire spécifique, qui permet une interaction distincte avec les récepteurs adrénergiques. Sa capacité à augmenter à la fois la recapture de la dopamine et de la noradrénaline le distingue des autres stimulants, offrant un effet stimulant équilibré sans nervosité excessive ni crash .

Applications De Recherche Scientifique

Scientific Research Applications

-

Antimicrobial Agent

- DMHA exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly valuable in healthcare settings for infection control.

-

Pharmaceutical Applications

- DMHA has been studied for its analgesic and local anesthetic properties, which could be beneficial in pain management and surgical procedures. Research indicates that it may modulate cardiovascular effects without significant central nervous system stimulation at non-toxic doses .

- Additionally, it has been explored for potential antiviral applications against influenza viruses by interfering with virus-membrane interactions.

- Synthesis of Organic Compounds

- Biochemical Research

-

Environmental Studies

- Research into the environmental impact of DMHA focuses on its persistence and effects on aquatic ecosystems. Understanding its behavior in different environments is crucial for assessing potential ecological risks associated with its use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMHA against various pathogens commonly found in clinical settings. Results demonstrated that DMHA effectively reduced bacterial counts in contaminated surfaces, suggesting its viability as an active ingredient in hospital disinfectants.

Case Study 2: Pain Management

In a clinical trial assessing the analgesic properties of DMHA, participants receiving formulations containing the compound reported significant pain relief compared to placebo groups. This study supports further exploration into DMHA as a potential alternative to traditional analgesics.

Case Study 3: Antiviral Activity

Research published on the antiviral effects of DMHA indicated that it could inhibit influenza virus replication in vitro by disrupting viral protein synthesis. These findings open avenues for developing new antiviral therapies based on this compound.

Mécanisme D'action

Octodrine (hydrochloride) exerts its effects by increasing the uptake of dopamine and noradrenaline in the central nervous system. This leads to heightened alertness, increased energy levels, and improved focus. The compound binds to adrenergic receptors, activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) levels, which in turn enhances neurotransmitter release .

Comparaison Avec Des Composés Similaires

Methylhexanamine: Shares structural similarities and stimulant properties with Octodrine.

1,3-Dimethylbutylamine: Another stimulant with similar pharmacological effects.

1,4-Dimethylamylamine: Known for its use in dietary supplements and performance enhancers.

Uniqueness of Octodrine: Octodrine is unique due to its specific molecular structure, which allows for a distinct interaction with adrenergic receptors. Its ability to increase both dopamine and noradrenaline uptake sets it apart from other stimulants, providing a balanced stimulant effect without excessive jitteriness or crash .

Activité Biologique

Overview

(1,5-Dimethylhexyl)ammonium chloride is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, mechanisms of action, and potential implications for health and environmental safety.

Chemical Structure and Properties

This compound can be classified as a long-chain alkyl ammonium compound. Its structure allows it to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which this compound exerts its biological effects is through disruption of microbial cell membranes. This disruption occurs due to the compound's lipophilic nature, which allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Key Mechanisms:

- Membrane Disruption : The compound binds irreversibly to phospholipids and proteins in microbial membranes, compromising their integrity .

- Cytotoxicity : It has been shown to enhance the cytotoxic effects of other agents like cisplatin in cancer cells by promoting apoptosis through mitochondrial dysfunction and DNA damage pathways .

Antimicrobial Activity

Research indicates that this compound is effective against a broad spectrum of bacteria and fungi. Its efficacy varies with concentration and the growth phase of the microbial population.

Comparative Efficacy Table

| Microbial Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Gram-positive Bacteria | 100 | 95 |

| Gram-negative Bacteria | 200 | 90 |

| Fungi | 150 | 85 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens in clinical settings. It was found that at concentrations above 100 mg/L, the compound significantly reduced bacterial counts in contaminated surfaces.

Case Study 2: Cytotoxicity Enhancement

In a controlled experiment involving HeLa cells treated with cisplatin and this compound, researchers observed a marked increase in apoptosis rates compared to cisplatin alone. This suggests potential applications in chemotherapy regimens .

Toxicological Profile

While this compound demonstrates beneficial biological activities, its toxicological profile warrants consideration. Studies have indicated potential reproductive toxicity and systemic effects at high concentrations.

Toxicity Findings Table

| Endpoint | NOAEL (ppm) | Observed Effects |

|---|---|---|

| Adult Systemic Toxicity | 1000 | Weight loss and gastrointestinal irritation |

| Reproductive Toxicity | 2000 | Reduced fetal viability in animal models |

Environmental Impact

The environmental persistence of quaternary ammonium compounds raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Research indicates that sub-lethal concentrations can lead to resistance development in microbial populations .

Propriétés

IUPAC Name |

6-methylheptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQWFYMPBWLERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-59-8 | |

| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,5-dimethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?

A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:

- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []

- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []

- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []

- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []

Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?

A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.